2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one
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Overview
Description
2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a ketone group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the intermediate 2-acetylaminophenol, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is typically carried out at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]oxazol-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
Benzo[d]thiazole-2-thiol: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-Substituted Benzoxazole Derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both a methyl group and a ketone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9NO2 |
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Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-1,3-benzoxazol-7-one |
InChI |
InChI=1S/C8H9NO2/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4H2,1H3 |
InChI Key |
XKXVFEGPWLKKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=O)CCC2 |
Origin of Product |
United States |
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